![molecular formula C23H23N5O3 B2977362 9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898446-56-5](/img/structure/B2977362.png)
9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
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Description
9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, commonly known as OLT1177, is a small molecule drug that is being studied for its anti-inflammatory properties. It was first synthesized in 2010 by a team of researchers led by Dr. Charles Dinarello at the University of Colorado.
Scientific Research Applications
Synthesis and Applications in Drug Design
Functionalized Amino Acid Derivatives for Anticancer Agents : A study focused on synthesizing a series of functionalized amino acid derivatives evaluated for cytotoxicity against human cancer cell lines. This research highlights the potential of such compounds in designing new anticancer agents (Kumar et al., 2009).
Ortho-linked Polyamides for Material Science : Research on the synthesis of polyamides based on derivatives similar to the compound demonstrates their applications in creating materials with high thermal stability and solubility in polar solvents. These materials are valuable for their mechanical properties and chemical resistance (Hsiao et al., 2000).
Inhibition Studies and Chemical Synthesis
Inhibition of L-Aromatic Amino Acid Decarboxylase : A study on the inhibition of pig kidney L-aromatic amino acid decarboxylase by related compounds indicates the potential medical applications of such inhibitors in treating diseases related to neurotransmitter metabolism (Ahmad et al., 1992).
Development of Carboxamide Protecting Groups : Research on developing new carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, showcases the importance of such compounds in synthetic organic chemistry. These protecting groups facilitate complex synthetic processes by protecting sensitive functional groups (Muranaka et al., 2011).
properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-23(2,3)14-7-9-15(10-8-14)28-21-18(26-22(28)30)17(19(24)29)25-20(27-21)13-5-11-16(31-4)12-6-13/h5-12H,1-4H3,(H2,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQVKVYKHNVWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
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